![molecular formula C20H15N B11707542 1-Methyl-3-phenylbenzo[f]quinoline CAS No. 4067-82-7](/img/structure/B11707542.png)

1-Methyl-3-phenylbenzo[f]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

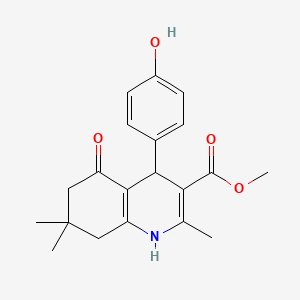

1-メチル-3-フェニルベンゾ[f]キノリンは、分子式がC20H15Nである複素環式芳香族化合物です。 これはキノリンファミリーに属しており、医薬品化学、合成有機化学、工業化学など様々な分野で多岐にわたる用途があることで知られています 。 この化合物は、ベンゼン環とピリジン環が縮合した構造を特徴とし、1位にメチル基、3位にフェニル基が結合しています .

準備方法

1-メチル-3-フェニルベンゾ[f]キノリンの合成は、いくつかの方法で達成することができます。

-

古典的な方法: : スクラップ反応、デーバー・ミラー反応、フリーデレンダー反応などの伝統的な合成経路は、一般的にキノリン誘導体の構築に使用されます 。 これらの方法は、通常、アニリン誘導体とカルボニル化合物を酸性条件下で縮合させることを含みます。

-

現代的方法: : 近年の進歩により、より環境に優しく効率的な合成経路が導入されました。 例えば、マイクロ波照射、イオン液体、遷移金属触媒反応の使用が報告されています 。 特定の方法では、芳香族アルデヒド、ナフタレン-2-アミン、フェニルアセチレンを、銀トリフラート触媒の存在下、高温で反応させることが含まれます .

-

工業的生産: : 工業的生産方法は、しばしば収率と純度の最適化に焦点を当てています。 溶媒を使用しない反応、ワンポット合成、再生可能な触媒の使用などの技術が、これらの目標を達成するために用いられます .

化学反応の分析

1-メチル-3-フェニルベンゾ[f]キノリンは、様々な化学反応を起こします。これには以下が含まれます。

-

酸化: : この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化することができます。 酸化は、通常、キノリンN-オキシドの生成につながります .

-

還元: : 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。 これらの反応は、多くの場合、部分的または完全に水素化されたキノリン誘導体の生成につながります .

-

置換: : 親電子置換反応と求核置換反応はこの化合物では一般的です。 例えば、ハロゲン化は、ルイス酸触媒の存在下でハロゲンを使用して達成することができます .

-

主要な生成物: : これらの反応から生成される主要な生成物には、様々な置換キノリン、キノリンN-オキシド、水素化キノリン誘導体などがあります .

科学的研究の応用

1-メチル-3-フェニルベンゾ[f]キノリンは、幅広い科学研究に用いられています。

-

化学: : これは、より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。 その独特の構造は、有機合成における貴重な中間体として役立ちます .

-

生物学: : 生物学研究では、この化合物は、キノリン誘導体と生体高分子の相互作用を研究するために使用されます。 また、生体イメージング用の蛍光プローブの開発にも使用されています .

-

医学: : 1-メチル-3-フェニルベンゾ[f]キノリンを含むキノリン誘導体は、治療薬としての可能性を示しています。 抗菌作用、抗癌作用、抗炎症作用について研究されています .

作用機序

1-メチル-3-フェニルベンゾ[f]キノリンの作用機序は、様々な分子標的や経路との相互作用を含みます。

-

分子標的: : この化合物は、酵素、受容体、核酸と相互作用することができます。 例えば、活性部位に結合することにより、特定の酵素の活性を阻害する可能性があります .

-

経路: : その作用機序に関与する経路には、酸化ストレス経路、アポトーシス経路、シグナル伝達経路などがあります。 これらの相互作用は、細胞増殖やアポトーシスなどの細胞プロセスを調節することができます .

類似化合物の比較

1-メチル-3-フェニルベンゾ[f]キノリンは、他の類似化合物と比較して、その独自性を際立たせることができます。

-

類似化合物: : 1-メチル-3-フェニルベンゾ[h]キノリン、1-メチル-3-フェニルベンゾ[g]キノリン、1-メチル-3-フェニルベンゾ[e]キノリンなどの化合物は、1-メチル-3-フェニルベンゾ[f]キノリンと構造的に類似しています .

-

独自性: : 1-メチル-3-フェニルベンゾ[f]キノリンにおけるメチル基とフェニル基の配置は、その独特の化学的および物理的特性に貢献しています。 これは、蛍光プローブや治療薬の開発など、特定の用途において特に価値があります .

類似化合物との比較

1-Methyl-3-phenylbenzo[f]quinoline can be compared with other similar compounds to highlight its uniqueness:

-

Similar Compounds: : Compounds such as 1-Methyl-3-phenylbenzo[h]quinoline, 1-Methyl-3-phenylbenzo[g]quinoline, and 1-Methyl-3-phenylbenzo[e]quinoline share structural similarities with this compound .

-

Uniqueness: : The unique arrangement of the methyl and phenyl groups in this compound contributes to its distinct chemical and physical properties. This makes it particularly valuable in specific applications such as the development of fluorescent probes and therapeutic agents .

特性

CAS番号 |

4067-82-7 |

|---|---|

分子式 |

C20H15N |

分子量 |

269.3 g/mol |

IUPAC名 |

1-methyl-3-phenylbenzo[f]quinoline |

InChI |

InChI=1S/C20H15N/c1-14-13-19(16-8-3-2-4-9-16)21-18-12-11-15-7-5-6-10-17(15)20(14)18/h2-13H,1H3 |

InChIキー |

KPSAFQPAOFSHHL-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-chloro-2-[(1E)-2-(methylsulfanyl)but-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11707467.png)

![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)

![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707479.png)

![(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B11707496.png)

![4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene](/img/structure/B11707517.png)

![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707518.png)

![N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B11707521.png)

![3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B11707531.png)

![3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11707540.png)

![N-(4-Bromophenyl)-4-[4-(4-cyanophenoxy)phenoxy]benzamide](/img/structure/B11707553.png)